molecular formula C9H7ClN2O4 B1455718 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354949-41-9

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1455718
CAS No.: 1354949-41-9
M. Wt: 242.61 g/mol
InChI Key: RKGIRUZYDVEWJR-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is an organic compound that features a unique combination of a chloro-nitrophenyl group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethylene glycol in the presence of a base, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and strong bases like sodium hydroxide for ring-opening reactions .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one apart is its oxazolidinone ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific reactivity is required .

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGIRUZYDVEWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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